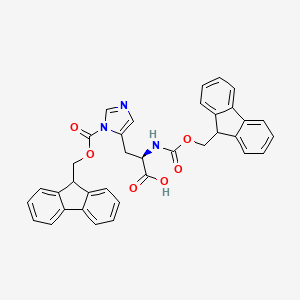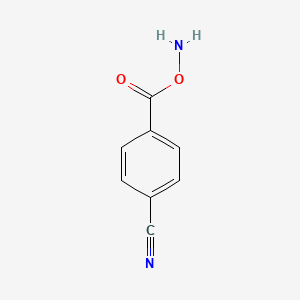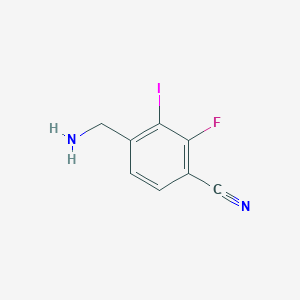
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, an iodine atom, and a nitrile group
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the Ullmann coupling reaction, which uses copper-based catalysts to form carbon-nitrogen bonds . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides, while reduction can lead to the formation of primary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Ullmann coupling reactions to form new carbon-carbon or carbon-nitrogen bonds
Common reagents used in these reactions include palladium and copper catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but lacks the fluorine and iodine substituents.
4-(Aminomethyl)indole: This compound features an indole ring instead of a benzene ring and is used in the synthesis of dopamine receptor antagonists.
4-Aminocoumarin derivatives: These compounds have a coumarin scaffold and are used in various biological applications.
Eigenschaften
Molekularformel |
C8H6FIN2 |
|---|---|
Molekulargewicht |
276.05 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H6FIN2/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2H,4,12H2 |
InChI-Schlüssel |
JURFLOPWEGEAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CN)I)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


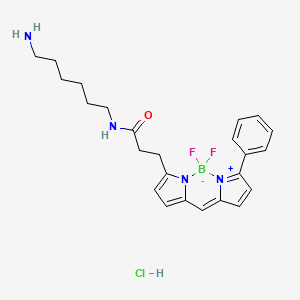
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)





![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
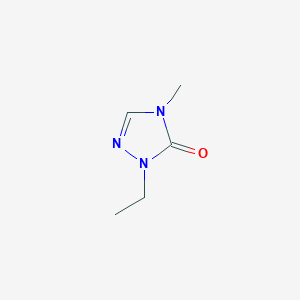

![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
